

Application Notes and Protocols for Fluoroshield in Confocal Microscopy

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Compound of Interest		
Compound Name:	Fluoroshield	
Cat. No.:	B1167524	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using $Fluoroshield^{TM}$, an aqueous mounting medium designed to preserve the fluorescence of stained cells and tissues for confocal microscopy. This document outlines the properties of $Fluoroshield^{TM}$, detailed protocols for its application, and key considerations for optimal results.

Introduction to Fluoroshield™

Fluoroshield™ is a ready-to-use, aqueous mounting medium formulated to prevent the rapid photobleaching of a wide range of fluorescent dyes, making it an ideal choice for demanding imaging applications such as confocal microscopy.[1] Its unique formulation helps to retain fluorescent signals during prolonged imaging sessions and allows for long-term storage of mounted specimens. Fluoroshield™ is available in several formulations, including with the nuclear counterstain 4′,6-diamidino-2-phenylindole (DAPI) or other anti-fading agents like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] An important feature is that it does not contain phenylenediamine, which can quench the fluorescence of certain dyes like Cy® dyes, R-phycoerythrin (R-PE), phycocyanin (PC), and allophycocyanin (APC).[1][3][4][5][6][7]

Quantitative Data and Specifications

The following table summarizes the key quantitative properties of **Fluoroshield™** mounting medium.



Property	Value	Source
Refractive Index (in solution)	1.364 ± 0.002	[4][6][8]
pH Range	7.8 - 8.3	
Storage Temperature	2-8°C	[1][2][3][4][5]
Form	Liquid	[5]
Solubility	Water soluble	

Compatible Fluorochromes

Fluoroshield™ is compatible with a broad spectrum of commonly used fluorochromes in confocal microscopy. Its formulation is specifically designed to prevent the rapid photobleaching of these dyes.[1][3][4][5][6][7]

Fluorochrome Class	Examples
Cyanine Dyes	Cy2, Cy3, Cy5
Alexa Fluor™ Dyes	Alexa Fluor™ 488, Alexa Fluor™ 594
Traditional Dyes	FITC, Texas Red®, Tetramethylrhodamine
Fluorescent Proteins	Green Fluorescent Protein (GFP)
Phycobiliproteins	R-phycoerythrin (R-PE), Phycocyanin (PC), Allophycocyanin (APC)
Other Dyes	AMCA

Note: Formulations of **Fluoroshield**™ containing p-phenylenediamine (PPD) are not suitable for use with Cy® dyes, R-PE, PC, or APC.

Experimental Protocols Standard Mounting Protocol for Adherent Cells or Tissue Sections

Methodological & Application





This protocol describes the standard procedure for mounting immunofluorescently labeled adherent cells grown on coverslips or tissue sections on microscope slides.

Materials:

- Fluoroshield™ Mounting Medium (with or without DAPI)
- Microscope slides and coverslips
- Stained specimen (on slide or coverslip)
- · Distilled or deionized water
- Pipette or dropper
- · Lint-free wipes or paper towels
- Nail polish or sealant (optional, for long-term storage)

Procedure:

- Equilibration: Bring the **Fluoroshield™** vial to room temperature before use.[1][4]
- Rinsing: Gently rinse the slide or coverslip containing the stained specimen with distilled or deionized water to remove any residual buffers.[1][4]
- Excess Water Removal: Carefully touch the edges of the slide or coverslip to a lint-free wipe
 to wick away excess water.[1][4] Place the slide on a flat, level surface, protected from light.
 [1]
- Dispensing Fluoroshield™: Invert the Fluoroshield™ vial to remove any air bubbles from the dropper tip.[1][4] Apply 1-4 drops of the mounting medium directly onto the specimen.[1]
 [4]
- Spreading: Gently tilt the slide back and forth to allow the medium to spread evenly over the specimen. Avoid touching the specimen with the pipette tip.[6]



- Incubation: Let the slide stand at room temperature for approximately 3-5 minutes in the dark.[1][4]
- Applying Coverslip: Carefully lower a clean coverslip onto the specimen at an angle to avoid trapping air bubbles.[1][4]
- Removing Excess Medium: If necessary, gently press the coverslip with a kimwipe to remove excess mounting medium.[1][2]
- Visualization: The specimen is now ready for visualization under a confocal microscope.[1]
- Sealing (Optional): For long-term storage, the edges of the coverslip can be sealed with nail polish or a commercial sealant.[1] This is recommended to prevent the medium from drying out and to avoid the formation of air bubbles.[1]
- Storage: For long-term preservation of the fluorescent signal, store the slides flat and protected from light at 2-8°C.[1][4]

Protocol for Fluoroshield™ with DAPI

When using **Fluoroshield™** with DAPI, the mounting medium also serves as the nuclear counterstain. DAPI is excited by ultraviolet light (around 360 nm) and emits blue fluorescence (around 460 nm).[3][4][5][7][9] The protocol is the same as the standard mounting protocol. The DAPI will stain the cell nuclei during the 5-minute incubation period. It is important to note that DAPI can also stain RNA.[3][4][5][7]

Removal of Coverslip

If restaining or other procedures are required, the coverslip can be removed after mounting with $Fluoroshield^{TM}$.

Procedure:

- If the coverslip is sealed, carefully remove the sealant with a razor blade.
- Soak the slide in warm (37°C) distilled or deionized water for a few minutes.[4][9]
- Gently and slowly try to move the coverslip.[4][9]

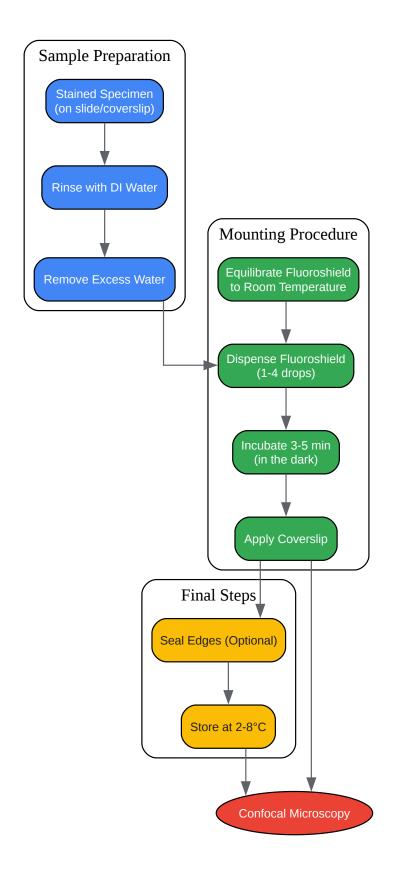


- If the coverslip does not move easily, continue soaking for a few more minutes.[4][9]
- Once the coverslip is removed, rinse the slide several times with warm water to completely remove the mounting medium.[4][9] The slide can then be re-mounted.[4][9]

Visualizations Experimental Workflow

The following diagram illustrates the standard workflow for mounting a specimen using Fluoroshield™ for confocal microscopy.





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Caption: Workflow for mounting specimens with **Fluoroshield**.



Troubleshooting and Key Considerations

- Air Bubbles: To avoid air bubbles, apply the coverslip at an angle and avoid trapping air.[1] If
 a coverslip is not used or sealed, air bubbles may appear after a few days.[1]
- Freezing: Do not freeze Fluoroshield™, as it may affect its performance.[1][2][3][4][5] If
 accidentally frozen, allow it to thaw completely and mix well by inverting the vial. If any
 precipitate is observed, the product may not be suitable for use.
- Photobleaching: While Fluoroshield™ significantly reduces photobleaching, it is still
 advisable to minimize light exposure to the sample, especially during long imaging sessions.
- Refractive Index Mismatch: The refractive index of Fluoroshield™ in solution is approximately 1.364.[4][6][8] As the aqueous medium dries, the refractive index is expected to increase.[4][6][9] For high-resolution imaging, consider the refractive index of your immersion oil and coverslip to minimize optical aberrations.
- Fatty Tissues: Some formulations may encounter issues with frozen tissues that have a high fat content.[4]
- For Research Use Only: Fluoroshield™ is intended for research use only and not for diagnostic or therapeutic procedures.[1][5]

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